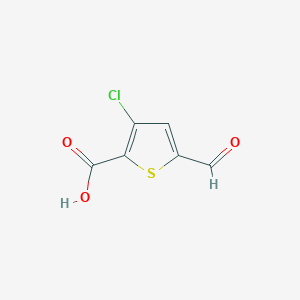
3-Chloro-5-formylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-formylthiophene-2-carboxylic acid is a compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a molecular formula of C6H3ClO3S and a molecular weight of 190.6 g/mol. It is characterized by the presence of a chloro group at the 3-position, a formyl group at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-formylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions and the use of specialized catalysts to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
3-Chloro-5-formylthiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chloro group.
Major Products
Oxidation: 3-Chloro-5-carboxythiophene-2-carboxylic acid.
Reduction: 3-Chloro-5-hydroxymethylthiophene-2-carboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-5-formylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: Thiophene derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of thiophene derivatives in drug development.
Industry: Thiophene compounds are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.
作用機序
The mechanism of action of 3-Chloro-5-formylthiophene-2-carboxylic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The presence of functional groups such as the formyl and carboxylic acid groups can influence the compound’s reactivity and binding affinity to these targets.
類似化合物との比較
Similar Compounds
3-Formylthiophene-2-carboxylic acid: Similar structure but lacks the chloro group.
5-Formylthiophene-2-carboxylic acid: Similar structure but with the formyl group at a different position.
3-Chloro-2-thiophenecarboxylic acid: Similar structure but lacks the formyl group.
Uniqueness
3-Chloro-5-formylthiophene-2-carboxylic acid is unique due to the presence of both a chloro group and a formyl group on the thiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
特性
IUPAC Name |
3-chloro-5-formylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3S/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYLRQGFRKANS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2356358.png)
![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2356359.png)
![5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2356360.png)
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2356361.png)
![N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide](/img/structure/B2356364.png)
![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)

![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2356374.png)


![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2356377.png)
